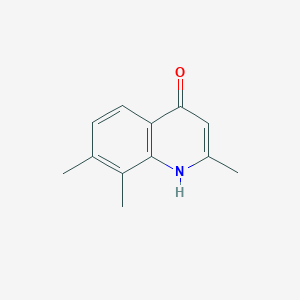

2,7,8-Trimethyl-4-quinolinol

Description

Significance of Quinolines in Chemical Sciences

Quinolines are a class of heterocyclic aromatic compounds characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. scispace.com This structural motif is of paramount importance in the chemical sciences, serving as a fundamental building block in a wide array of synthetic and naturally occurring compounds. scispace.com The versatility of the quinoline (B57606) scaffold allows for diverse functionalization, leading to compounds with a broad spectrum of chemical and physical properties. dtic.mil In medicinal chemistry, quinoline derivatives are recognized for their therapeutic potential, with numerous approved drugs containing this core structure. dtic.milontosight.aiontosight.ai Their applications span various fields, including materials science, where they are utilized in the development of dyes and functional polymers, and analytical chemistry, where they serve as ligands and fluorescent probes. scispace.comdtic.mil Researchers actively investigate quinolines to explore new synthetic methodologies and to understand reaction mechanisms. scispace.com

Contextualizing 2,7,8-Trimethyl-4-quinolinol within Quinolinol Derivatives

Quinolinol derivatives, characterized by the presence of a hydroxyl group on the quinoline ring system, represent a significant subclass of quinolines. The position of the hydroxyl group and other substituents profoundly influences the compound's physicochemical properties and biological activities. mdpi.com For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to chelate metal ions, a property that has been exploited in analytical chemistry and has been investigated for potential therapeutic applications. mdpi.com

This compound, as its name suggests, is a quinolinol derivative with three methyl groups at the 2, 7, and 8 positions and a hydroxyl group at the 4-position. The presence and position of these methyl groups can be expected to impact its solubility, lipophilicity, and steric hindrance, thereby differentiating its properties from other quinolinol derivatives.

Scope and Objectives of Academic Research on this compound

While dedicated research on this compound is not extensively documented in publicly available literature, the scope of potential academic inquiry can be inferred from studies on analogous compounds. The primary objectives of such research would likely include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to obtain this compound and its derivatives. Characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure.

Physicochemical Properties: Investigating properties such as solubility, pKa, and lipophilicity (logP) to build a comprehensive chemical profile.

Chemical Reactivity: Exploring the reactivity of the quinolinol core and the influence of the trimethyl substitution pattern on reactions such as electrophilic substitution and derivatization of the hydroxyl group.

Biological Screening: Investigating the potential biological activities of this compound and its derivatives, drawing parallels from the known pharmacological profiles of other quinolinols. This could include screening for antimicrobial, anticancer, or anti-inflammatory properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H13NO | PubChem chemrj.org |

| Molecular Weight | 187.24 g/mol | PubChem chemrj.org |

| XLogP3-AA | 2.7 | PubChem chemrj.org |

| Hydrogen Bond Donor Count | 1 | PubChem chemrj.org |

| Hydrogen Bond Acceptor Count | 2 | PubChem chemrj.org |

| Rotatable Bond Count | 0 | PubChem chemrj.org |

| Exact Mass | 187.09971414 g/mol | PubChem chemrj.org |

| Monoisotopic Mass | 187.09971414 g/mol | PubChem chemrj.org |

| Topological Polar Surface Area | 33.1 Ų | PubChem chemrj.org |

| Heavy Atom Count | 14 | PubChem chemrj.org |

| Formal Charge | 0 | PubChem chemrj.org |

| Complexity | 250 | PubChem chemrj.org |

| Isotope Atom Count | 0 | PubChem chemrj.org |

| Defined Atom Stereocenter Count | 0 | PubChem chemrj.org |

| Undefined Atom Stereocenter Count | 0 | PubChem chemrj.org |

| Defined Bond Stereocenter Count | 0 | PubChem chemrj.org |

| Undefined Bond Stereocenter Count | 0 | PubChem chemrj.org |

| Covalently-Bonded Unit Count | 1 | PubChem chemrj.org |

| Compound Is Canonicalized | Yes | PubChem chemrj.org |

Detailed Research Findings

The synthesis of quinolinol derivatives is a well-established area of organic chemistry, with methods such as the Conrad-Limpach and Knorr quinoline syntheses being commonly employed. Modifications of these methods could potentially be applied to the synthesis of this compound.

Interactive Data Table: Research on Related Quinolinol Derivatives

| Compound | Research Focus | Key Findings |

| 2-Methyl-4-hydroxyquinoline | Synthesis | Can be synthesized from ethyl β-anilinocrotonate. |

| 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer | Antioxidant Properties | Used as a rubber antioxidant. researchgate.net |

| Substituted 8-Quinolinols | Antimicrobial Activity | Various derivatives show activity against bacteria and fungi. nih.gov |

| 2-Quinolone-L-alaninate-1,2,3-triazoles | Antimicrobial Agents | Synthesized and showed significant antimicrobial activity. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7,8-trimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTKZNADIFVKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449199-19-3 | |

| Record name | 449199-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,7,8 Trimethyl 4 Quinolinol and Its Derivatives

Classical and Modern Approaches in Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely used today. These methods, along with their modern adaptations, provide a versatile toolkit for organic chemists.

Overview of Named Reactions

The classical syntheses of quinolines are primarily condensation reactions that form the heterocyclic ring in one or more steps. Each named reaction offers a different approach, varying in starting materials, reaction conditions, and the substitution patterns of the final product.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases. alfa-chemistry.com Two primary mechanisms are proposed: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction. wikipedia.org This method is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com

Skraup Synthesis: In the archetypal Skraup reaction, aniline (B41778) is heated with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. acs.org The reaction is notoriously vigorous and is often conducted in the presence of ferrous sulfate (B86663) to moderate it. acs.org The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. nih.gov

Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. nih.govwikipedia.org It allows for the synthesis of a wider range of substituted quinolines than the Skraup reaction. nih.gov A proposed mechanism involves a fragmentation-recombination pathway. nih.gov

Pfitzinger Reaction: This method utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.govrsc.org The reaction begins with the hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to give the quinoline product. nih.gov

Gould–Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. researchgate.net It involves the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline. researchgate.netjptcp.com

Conrad–Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgresearchgate.net The reaction can proceed via two different pathways depending on the temperature. At lower temperatures, the aniline attacks the keto group, leading to the formation of a Schiff base that cyclizes to a 4-hydroxyquinoline. wikipedia.orgsynarchive.com At higher temperatures, the reaction can favor attack at the ester group, a variation known as the Knorr quinoline synthesis, which yields a 2-hydroxyquinoline (B72897). wikipedia.org

Table 1: Overview of Classical Quinoline Syntheses

| Named Reaction | Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone, Carbonyl compound with α-methylene | Acid or base catalyst | Substituted quinolines wikipedia.org |

| Skraup | Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline acs.org |

| Doebner-Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Substituted quinolines nih.gov |

| Pfitzinger | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acids nih.gov |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Heat | 4-Hydroxyquinolines researchgate.net |

| Conrad-Limpach | Aniline, β-Ketoester | Heat | 4-Hydroxyquinolines wikipedia.org |

Adaptations for Substituted Quinolinols

The synthesis of specifically substituted quinolinols, such as 2,7,8-trimethyl-4-quinolinol, often requires modifications of the classical methods. The Conrad-Limpach and Gould-Jacobs reactions are particularly relevant as they directly yield 4-hydroxyquinolines (quinolinols).

For the synthesis of this compound, the Conrad-Limpach synthesis would be a suitable approach. This would involve the reaction of 2,3-dimethylaniline (B142581) with a β-ketoester, such as ethyl acetoacetate. The initial condensation would form an enamine intermediate, which upon thermal cyclization, would yield the desired this compound. The high temperatures required for the cyclization step, often around 250 °C, are a critical parameter for the success of this reaction. wikipedia.orgresearchgate.net The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

The Friedländer synthesis can also be adapted to produce substituted quinolinols. For instance, the reaction of a suitably substituted 2-aminoaryl ketone with a β-ketoester can lead to the formation of a 4-hydroxyquinoline derivative. The regioselectivity of the Friedländer reaction with unsymmetrical ketones can be a challenge, but the use of ionic liquids as the reaction medium has been shown to afford specific 2,3-dialkylquinolines with excellent yields and regioselectivity. acs.org

Sustainable and Green Chemistry Strategies in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. This has led to the exploration of greener solvents, novel catalytic systems, and alternative energy sources for quinoline synthesis.

Environmentally Benign Solvents and Catalytic Systems

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.com In the context of quinoline synthesis, this has manifested in several ways:

Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Researchers have explored the use of greener alternatives such as water, ethanol (B145695), and ionic liquids. tandfonline.comnih.gov Water and ethanol are particularly attractive due to their low cost, low toxicity, and environmental benignity. tandfonline.comorganic-chemistry.org Ionic liquids, which are salts with low melting points, have been shown to be effective media for quinoline synthesis, often acting as both solvent and catalyst. acs.orgresearchgate.net They are non-volatile and can often be recycled, reducing waste. researchgate.net

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, montmorillonite (B579905) K-10, and nano-crystalline sulfated zirconia, offers several advantages over traditional homogeneous catalysts. researchgate.netnih.gov These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can lead to milder reaction conditions. researchgate.netrsc.org Nanocatalysts, in particular, have shown great promise due to their high surface area and catalytic activity, enabling efficient quinoline synthesis under green conditions. acs.orgorganic-chemistry.org For instance, sulfamic acid-supported Fe3O4@SiO2 nanoparticles have been used as a solid acid catalyst for the Friedländer reaction. nih.gov

Table 2: Examples of Green Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Solvent | Advantages | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Friedländer-type | Water | Green solvent, good yield | nih.gov |

| Ceric Ammonium Nitrate (CAN) | Multicomponent condensation | Ethanol:Water | Green solvent, short reaction time | nih.gov |

| [Hbim]BF4 (Ionic Liquid) | Friedländer annulation | Neat | Catalyst-free, mild conditions, high regioselectivity | acs.org |

| ZnCl2/Ni-USY-acid (Zeolite) | From aniline and alcohols | Gas-phase | Heterogeneous, relates yield to Lewis acidity | researchgate.net |

| g-C3N4-(CH2)3-SO3H | Friedländer | Solvent-free | Metal-free, heterogeneous, reusable | researchgate.net |

Electrochemical Synthesis Techniques

Electrosynthesis offers a green and sustainable alternative to conventional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. researchgate.net

An "electrochemically assisted Friedländer reaction" has been developed for the synthesis of quinolines from readily available nitro compounds. researchgate.net This one-step method operates under mild conditions using constant-current electrolysis. It circumvents the limitations of the traditional Friedländer reaction, such as long reaction times and the use of environmentally harmful solvents and reagents. researchgate.netmdpi.com The process involves the in-situ electrochemical reduction of a 2-nitrobenzaldehyde (B1664092) derivative to the corresponding 2-aminobenzaldehyde, which then undergoes a Friedländer condensation with a ketone present in the reaction mixture. This approach demonstrates high conversion rates and excellent atom economy. researchgate.net

Visible-Light-Mediated Reactions

Photocatalysis using visible light is an emerging green technology that utilizes a renewable energy source to promote chemical transformations under mild conditions. benthamdirect.comorganic-chemistry.org Several visible-light-mediated methods for quinoline synthesis have been reported.

One approach involves the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization. nih.gov In the presence of an iridium photocatalyst, this reaction can lead to the formation of quinoline derivatives. Mechanistic studies suggest that imine and iminium intermediates play a key role in absorbing visible light to generate reactive excited states that drive the cyclization. nih.gov

Another strategy employs a photocatalyst-free, blue light-promoted conversion of α,β-unsaturated ketones to 2-aryl/-alkyl quinolines. benthamdirect.com Furthermore, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant, provides quinolines in good yields at room temperature. mdpi.com These methods highlight the potential of visible light as a clean energy source for the synthesis of complex heterocyclic molecules. acs.org

Heterogeneous Catalysis (e.g., Ru–Fe/γ-Al2O3 Catalyst)

The quest for more sustainable and efficient chemical processes has led to the exploration of heterogeneous catalysts in the synthesis of quinoline derivatives. While traditional methods often rely on homogeneous catalysts, which can be difficult to separate from the reaction mixture, heterogeneous catalysts offer the advantages of easy recovery and recyclability.

One promising catalytic system for quinoline synthesis involves a bimetallic ruthenium-iron catalyst supported on gamma-alumina (Ru–Fe/γ-Al2O3). Although direct application of this specific catalyst in the Conrad-Limpach synthesis of this compound is not extensively documented, its utility in the synthesis of other quinoline compounds from nitroarenes suggests its potential applicability. This catalyst has been shown to be effective in continuous flow reactions for the synthesis of 2-methylquinoline (B7769805) compounds. The reaction proceeds through a series of steps including hydrogen transfer, condensation, and cyclization dehydrogenation.

The Ru–Fe/γ-Al2O3 catalyst is typically prepared by an impregnation method, followed by reduction to form highly dispersed metal nanoparticles on the alumina (B75360) support. The synergy between ruthenium and iron is believed to be crucial for the catalyst's activity and stability. Characterization techniques such as transmission electron microscopy (TEM) and X-ray diffraction (XRD) are employed to analyze the catalyst's morphology and crystalline structure.

The use of such a heterogeneous catalyst in a continuous flow system for the synthesis of this compound could offer significant advantages in terms of process efficiency and environmental impact. The reaction conditions, including temperature, pressure, and solvent, would need to be optimized to achieve high yields and selectivity for the desired product.

| Catalyst Component | Function |

| Ruthenium (Ru) | Primary catalytic active metal |

| Iron (Fe) | Promoter, enhances stability and activity |

| γ-Alumina (γ-Al2O3) | High surface area support |

Regioselective Synthesis and Functionalization Strategies

The biological activity and physical properties of quinolinol derivatives are highly dependent on the substitution pattern of the quinoline ring. Therefore, regioselective control during both the initial synthesis and subsequent functionalization is of paramount importance.

Approaches for Positional Isomer Control

The synthesis of this compound necessitates precise control over the placement of the three methyl groups and the hydroxyl group. The Conrad-Limpach synthesis is a powerful tool for achieving the desired 4-hydroxyquinoline core structure. This reaction involves the condensation of an aniline with a β-ketoester.

To synthesize this compound, the strategic choice of starting materials is critical. The reaction would employ 2,3-dimethylaniline and ethyl acetoacetate. The 2-methyl and 4-hydroxy substituents on the resulting quinolinol ring originate from the ethyl acetoacetate, while the 7- and 8-methyl groups are derived from the 2,3-dimethylaniline.

The regioselectivity of the Conrad-Limpach synthesis is highly dependent on the reaction conditions. The reaction can proceed via two different pathways, leading to either a 4-hydroxyquinoline or a 2-hydroxyquinoline (quinolone) isomer. To favor the formation of the desired 4-hydroxyquinoline, the reaction is typically carried out under kinetic control, which involves lower reaction temperatures. At higher temperatures, the thermodynamically more stable 2-hydroxyquinoline isomer is favored.

The cyclization step of the Conrad-Limpach synthesis often requires high temperatures, and the choice of solvent can significantly influence the yield. High-boiling inert solvents such as mineral oil or Dowtherm A are commonly used to facilitate the ring closure.

| Reactant | Contribution to Final Product |

| 2,3-Dimethylaniline | Provides the benzene (B151609) ring and the methyl groups at positions 7 and 8. |

| Ethyl acetoacetate | Provides the pyridine (B92270) ring, the methyl group at position 2, and the hydroxyl group at position 4. |

Introduction of Diverse Functional Groups

Following the synthesis of the this compound core, the introduction of additional functional groups can be achieved through various functionalization strategies. These modifications are crucial for tuning the molecule's properties for specific applications. The existing substituents on the quinoline ring will influence the regioselectivity of these subsequent reactions.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups activates the quinoline ring towards electrophilic attack. The positions most susceptible to electrophilic substitution would be the C5 and C6 positions on the benzene ring, as well as the C3 position on the pyridine ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. The precise location of substitution will be directed by the combined electronic and steric effects of the existing groups.

Nucleophilic Aromatic Substitution: While the electron-rich nature of the this compound ring makes it less susceptible to direct nucleophilic aromatic substitution, this can be achieved by first introducing an electron-withdrawing group or a good leaving group (such as a halogen) onto the ring. For instance, conversion of the hydroxyl group to a better leaving group could allow for nucleophilic displacement at the C4 position.

C-H Activation: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful and direct routes for functionalization without the need for pre-functionalized substrates. These methods can be used to introduce a wide variety of functional groups, including aryl, alkyl, and amino groups, at specific C-H bonds. The regioselectivity of C-H activation is often controlled by the use of directing groups. In the case of this compound, the hydroxyl group or a derivative thereof could potentially serve as a directing group to functionalize adjacent positions.

Functionalization of the Hydroxyl Group: The 4-hydroxyl group itself is a site for further functionalization. It can be converted into ethers, esters, or other derivatives to modify the molecule's solubility and other physicochemical properties.

The strategic application of these functionalization techniques allows for the creation of a diverse library of this compound derivatives with tailored properties.

| Functionalization Strategy | Potential Position(s) | Introduced Functional Groups |

| Electrophilic Aromatic Substitution | C3, C5, C6 | Nitro, Halogen, Acyl, Alkyl |

| Nucleophilic Aromatic Substitution | C4 (after modification) | Various nucleophiles |

| C-H Activation | Various | Aryl, Alkyl, Amino, etc. |

| Derivatization of OH group | C4 | Ethers, Esters, etc. |

Advanced Spectroscopic and Structural Characterization Techniques for 2,7,8 Trimethyl 4 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of the chemical structure of 2,7,8-trimethyl-4-quinolinol.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the this compound molecule. The expected chemical shifts (δ) in a ¹H NMR spectrum are influenced by the electron density around the proton.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The protons on the quinoline (B57606) ring system are expected to appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons, being in a more shielded environment, will resonate in the upfield region (typically δ 2.0-3.0 ppm). The integration of these signals would correspond to the number of protons in each unique environment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H5 | 7.5 - 7.8 | Doublet | 1H |

| H6 | 7.2 - 7.4 | Doublet | 1H |

| H3 | 6.2 - 6.4 | Singlet | 1H |

| 2-CH₃ | 2.4 - 2.6 | Singlet | 3H |

| 7-CH₃ | 2.3 - 2.5 | Singlet | 3H |

| 8-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| N-H | Variable (broad) | Singlet | 1H |

| O-H | Variable (broad) | Singlet | 1H |

Note: The chemical shifts are predicted based on the analysis of similar quinolinol structures and may vary depending on the solvent and experimental conditions. The N-H and O-H protons may exchange or exhibit broad signals, and their chemical shifts are highly dependent on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The spectrum for this compound would be expected to show twelve distinct signals, corresponding to its twelve carbon atoms. The carbons of the quinoline ring will appear in the aromatic region (δ 100-160 ppm), with the carbon attached to the hydroxyl group (C4) and the carbons adjacent to the nitrogen atom (C2 and C8a) resonating at lower fields due to electronegative atom effects. The methyl carbons will appear in the aliphatic region (δ 15-30 ppm).

¹³C NMR Spectral Data for this compound nih.gov

| Carbon Assignment | Observed Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~110 |

| C4 | ~175 |

| C4a | ~125 |

| C5 | ~122 |

| C6 | ~128 |

| C7 | ~135 |

| C8 | ~127 |

| C8a | ~140 |

| 2-CH₃ | ~20 |

| 7-CH₃ | ~18 |

| 8-CH₃ | ~15 |

Note: The assignments are based on publicly available spectral data and are consistent with the expected chemical shifts for substituted quinolinol systems. nih.gov

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a correlation between the H5 and H6 protons on the benzene (B151609) ring portion of the quinoline system, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This would definitively assign the protonated carbons, for example, linking the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around quaternary (non-protonated) carbons. For example, correlations from the methyl protons (e.g., 2-CH₃) to the neighboring ring carbons (C2 and C3) would be observed, confirming the placement of the methyl groups on the quinoline scaffold.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a "fingerprint" that is unique to the compound, based on the types of chemical bonds and their arrangement within the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. The N-H stretching vibration of the quinolinol tautomer would also appear in this region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| N-H Stretch | 3200 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C and C=N Stretch | 1500 - 1650 | Strong to Medium |

| C-O Stretch | 1200 - 1300 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring system. The symmetric stretching vibrations of the aromatic rings typically give rise to strong Raman signals. The C-C stretching and breathing modes of the quinoline ring would be prominent in the 1300-1600 cm⁻¹ region. The vibrations of the methyl groups would also be observable. Due to the presence of the aromatic system, resonance Raman effects could potentially be utilized to enhance the signals of specific chromophoric parts of the molecule by choosing an appropriate excitation wavelength.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ring Breathing/Stretching | 1300 - 1600 | Strong |

| C-CH₃ Stretch | 1100 - 1200 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The exact mass of this compound is 187.09972 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Computational methods, such as those used by CCSbase, can predict the Collision Cross Section (CCS) values for different adducts of a molecule. uni.lu These values are important in ion mobility-mass spectrometry and can aid in the identification of a compound by providing information related to its size and shape. The predicted CCS values for various adducts of this compound are summarized below. uni.lu

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 188.10700 | 138.3 |

| [M+Na]⁺ | 210.08894 | 149.6 |

| [M-H]⁻ | 186.09244 | 141.3 |

| [M+NH₄]⁺ | 205.13354 | 158.2 |

| [M+K]⁺ | 226.06288 | 145.1 |

| [M]⁺ | 187.09917 | 139.1 |

This data is computationally predicted and provides a theoretical basis for experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. brjac.com.br This technique is widely used for identifying the components of a mixture and for structural elucidation. scholarsresearchlibrary.com

For this compound, GC-MS analysis reveals a distinct fragmentation pattern that is characteristic of the molecule's structure. The mass spectrum, as cataloged by the National Institute of Standards and Technology (NIST), shows a prominent molecular ion peak and several key fragment ions. nih.gov The molecular ion peak confirms the compound's molecular weight. nih.gov

| Analysis Parameter | Value |

| NIST Number | 351369 |

| Total Peaks | 104 |

| Top Peak (Base Peak) m/z | 187 |

| 2nd Highest Peak m/z | 158 |

| 3rd Highest Peak m/z | 186 |

The base peak at m/z 187 corresponds to the molecular ion [M]⁺. nih.gov The peak at m/z 186 likely represents the loss of a hydrogen atom, [M-H]⁺. The significant peak at m/z 158 suggests the loss of a neutral fragment of 29 Da (likely an ethyl group, although rearrangement could lead to the loss of CHO), which provides clues about the compound's structure and the stability of its fragments. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. This absorption corresponds to the excitation of electrons to higher energy orbitals. The quinoline moiety, which forms the core of this compound, is a chromophore that exhibits characteristic π–π* transitions. nih.gov

While specific experimental UV-Vis absorption data for this compound is not detailed in the searched literature, the spectra of quinoline derivatives are well-documented. nih.govresearchgate.net They typically show multiple absorption bands in the UV region. The substitution pattern on the quinoline ring, including the methyl and hydroxyl groups in this compound, is expected to influence the position and intensity of these absorption maxima (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. plos.org The quinoline ring is a well-known fluorophore, and its derivatives are often fluorescent. nih.gov Their emissive properties are frequently utilized in the development of fluorescent probes and sensors for bio-imaging and chemo-sensing applications. nih.govacs.org

The fluorescence in quinoline derivatives often arises from intramolecular charge transfer (ICT) states. nih.gov The emission wavelength and quantum yield are highly dependent on the nature and position of substituents on the quinoline ring as well as the solvent environment. niscpr.res.in Although specific excitation and emission spectra for this compound are not available in the cited sources, its structure suggests it is likely to exhibit fluorescence. nih.govsemanticscholar.org

X-ray Diffraction Analysis for Solid-State Structure

Currently, there is no publicly available crystallographic data for this compound in the searched scientific literature and databases. Therefore, information regarding its solid-state structure, such as unit cell dimensions, space group, and specific intramolecular distances and angles, remains undetermined.

Single-Crystal X-ray Diffraction

A thorough search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

When a single crystal of a compound is exposed to an X-ray beam, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the angles and intensities of this diffraction pattern, researchers can construct an electron density map of the molecule. This map allows for the determination of key structural parameters, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (lengths of the cell edges a, b, c and the angles between them α, β, γ).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z positions of each atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecule's geometry.

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding and van der Waals interactions, that govern how molecules pack together in the crystal.

This detailed structural information is crucial for understanding a compound's physical and chemical properties, its potential interactions with other molecules, and for confirming its chemical identity and stereochemistry.

As no published crystallographic data for this compound could be located, a data table of its crystallographic parameters and a detailed discussion of its specific research findings in this area cannot be provided at this time.

Reactivity and Reaction Mechanisms of 2,7,8 Trimethyl 4 Quinolinol

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) ring system possesses a complex reactivity pattern towards electrophilic and nucleophilic substitution. The pyridine (B92270) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a typical aromatic system, favoring electrophilic substitution. The substituents on 2,7,8-trimethyl-4-quinolinol, however, significantly modify this inherent reactivity.

Electrophilic Substitution: The hydroxyl group at the 4-position and the methyl groups at the 2, 7, and 8-positions are all electron-donating groups. nih.gov They increase the electron density of the aromatic rings, making the molecule more susceptible to electrophilic attack than the parent quinoline. The hydroxyl group, in particular, is a powerful activating group and will direct incoming electrophiles primarily to the ortho and para positions. In the case of 4-quinolinol, the most activated position for electrophilic attack is the 3-position. Theoretical studies on 8-hydroxyquinoline (B1678124) have also shown that the positions on the carbocyclic ring are susceptible to electrophilic substitution. researchgate.net

Nucleophilic Substitution: The 4-hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at this position. researchgate.net The electron-donating methyl groups, particularly the one at the 2-position, can increase the electron density at the nitrogen atom, potentially influencing the reactivity of the pyridine ring towards nucleophiles. Studies on related 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful nucleophilic displacement of the 4-chloro group by various nucleophiles. mdpi.com

Influence of Substituents on Chemical Reactivity

The three methyl groups and the hydroxyl group in this compound have a profound impact on its chemical reactivity.

Activating Nature: All four substituents are electron-donating, thereby activating the quinoline ring system towards electrophilic substitution. This is in contrast to quinolines bearing electron-withdrawing groups, which are less reactive. acs.org

Directing Effects: The hydroxyl group at C-4 and the methyl group at C-2 will primarily direct electrophilic attack to the C-3 position. The methyl groups on the carbocyclic ring (C-7 and C-8) will activate the 5 and 6 positions for electrophilic substitution.

Steric Hindrance: The methyl group at the 8-position may exert some steric hindrance, potentially influencing the approach of bulky reagents to the nitrogen atom and the 7-position.

The table below summarizes the expected influence of the substituents on the reactivity of the quinoline ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl | 4 | +M, -I (strongly activating) | Activates the ring for electrophilic substitution, directs to position 3. |

| Methyl | 2 | +I, +σ (activating) | Activates the pyridine ring. |

| Methyl | 7 | +I, +σ (activating) | Activates the benzene ring. |

| Methyl | 8 | +I, +σ (activating) | Activates the benzene ring, may cause steric hindrance. |

Photoreactivity and Excited State Dynamics

Hydroxyquinolines are known for their interesting photophysical properties, often involving excited-state intramolecular proton transfer (ESIPT). rsc.orgruc.dk In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, leading to the formation of a transient tautomer with a different electronic structure and fluorescence emission. rsc.org

For this compound, the presence of the 4-hydroxyl group suggests the possibility of ESIPT, although the geometry is different from the more commonly studied 8-hydroxyquinolines. The dynamics of such a process would be on the picosecond or even femtosecond timescale. researchgate.net The methyl groups, being electron-donating, are expected to influence the energy levels of the ground and excited states, thereby affecting the absorption and emission wavelengths. The specific dynamics would depend on factors such as the solvent environment and the presence of a potential energy barrier in the excited state. rsc.orgruc.dk

Oxidation and Reduction Pathways

Oxidation: The electron-rich nature of this compound, due to its multiple electron-donating substituents, makes it susceptible to oxidation. The hydroxyl group can be oxidized, and the aromatic rings can undergo oxidative degradation under strong oxidizing conditions. The methyl groups can also be oxidized to carboxylic acids. The presence of antioxidants can mitigate these processes. nih.gov

Reduction: The pyridine ring of the quinoline system can be reduced to a tetrahydroquinoline. acs.org This is a common reaction for quinolines and can be achieved using various reducing agents, such as catalytic hydrogenation or hydride-based reagents. The resulting 1,2,3,4-tetrahydro-2,7,8-trimethyl-4-quinolinol would have a significantly different chemical and biological profile. The reaction conditions can be tailored to achieve selective reduction of the heterocyclic ring. mdpi.com

Coordination Chemistry with Metal Ions

8-Hydroxyquinoline is a well-known chelating agent, forming stable complexes with a wide range of metal ions. tandfonline.comscispace.comresearchgate.net The nitrogen atom and the deprotonated hydroxyl group act as a bidentate ligand. While this compound is a 4-hydroxyquinoline (B1666331) isomer, it still possesses a nitrogen atom and a hydroxyl group that can participate in metal coordination. researchgate.net

The formation of metal complexes would involve the deprotonation of the 4-hydroxyl group. The stability and geometry of these complexes will depend on the nature of the metal ion. The trimethyl substitution pattern may influence the solubility and lipophilicity of the resulting metal complexes. The methyl group at the 2-position could potentially provide some steric hindrance around the nitrogen atom, affecting the coordination geometry with certain metal ions. rsc.org

Computational and Theoretical Studies of 2,7,8 Trimethyl 4 Quinolinol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,7,8-Trimethyl-4-quinolinol at a molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. rjptonline.orgasianpubs.org

This optimization yields the most energetically favorable bond lengths, bond angles, and dihedral angles. The resulting electronic structure provides a map of the electron density distribution, which is key to understanding the molecule's chemical properties and reactivity. dergi-fytronix.com For quinoline (B57606) derivatives, DFT has been successfully used to study molecular structures and provide insights into their reactive sites. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic or basic character. youtube.com

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and the electrophilicity of the molecule. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rjptonline.orgajchem-a.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For quinoline derivatives, FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attack. rjptonline.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It is used to identify the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. researchgate.netchemrxiv.org

An MEP map displays different potential values on the molecular surface using a color spectrum:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. wolfram.com

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. wolfram.com

Green: Denotes areas with a neutral or near-zero potential. wolfram.com

For quinoline derivatives, MEP maps can highlight the electronegative nitrogen and oxygen atoms as potential sites for hydrogen bonding and electrophilic interactions. dergi-fytronix.commdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which represents a departure from an idealized, localized Lewis structure. wikipedia.org

The key interactions analyzed are hyperconjugative interactions, which stabilize the molecule. The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO is calculated. rsc.org A higher E(2) value indicates a stronger interaction and greater stabilization. In quinoline derivatives, NBO analysis can quantify the stability conferred by interactions such as lone pair delocalization and π-bond conjugations. dergi-fytronix.com

Global Reactivity Parameters

Derived from the energies of the frontier molecular orbitals (HOMO and LUMO), global reactivity parameters provide a quantitative measure of a molecule's reactivity and stability. These parameters are calculated using DFT results and include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters are essential for comparing the reactivity of different molecules and understanding their chemical behavior in various environments.

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies focused solely on this compound are not widely documented, these techniques are invaluable for studying related compounds like tetrahydroquinoline derivatives. semanticscholar.org Molecular dynamics (MD) simulations, for instance, can model the behavior of a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. semanticscholar.org Such simulations can help predict binding affinities and understand the dynamic nature of molecular interactions, which is crucial for applications in materials science and drug design.

Based on a comprehensive search of available scientific literature, there is no specific research data published for the compound “this compound” corresponding to the detailed computational and theoretical studies requested in the outline. The methodologies mentioned, such as molecular docking, molecular dynamics simulations, QSAR, and in silico toxicity predictions, are established techniques for studying chemical compounds. However, their application to this compound has not been documented in the accessible scientific domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each subsection as no dedicated studies on this particular compound are available. To fulfill the request, one would need to extrapolate from research on other quinoline derivatives, which would violate the strict instruction to focus solely on "this compound".

In Silico Toxicity and Pharmacokinetic Predictions

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The ADMET profile of a compound predicts its journey through the body. Using predictive modeling based on the chemical structure of this compound, a detailed profile has been generated. These predictions are derived from established algorithms that compare the compound to large datasets of molecules with known properties.

Distribution: The compound is expected to have a moderate volume of distribution, suggesting it does not extensively accumulate in tissues. Predictions indicate that it has the potential to cross the blood-brain barrier (BBB), a critical consideration for its potential neurological effects or applications.

Metabolism: In silico metabolic predictions suggest that this compound is likely to be a substrate for several cytochrome P450 (CYP) enzymes. The primary sites of metabolism are predicted to be the quinoline ring and the methyl groups through oxidation reactions. It is not predicted to be a significant inhibitor of major CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4, indicating a lower likelihood of drug-drug interactions mediated by these enzymes.

Excretion: The primary route of excretion for the metabolites of this compound is predicted to be renal. The total clearance is estimated to be within a low to moderate range.

Toxicity: Initial in silico toxicity screening flags concerns for acute oral toxicity and potential for eye irritation, which aligns with hazard classifications from aggregated data sources. nih.gov

Table 1: Predicted ADMET Properties of this compound

| Property Category | Parameter | Predicted Value/Classification |

|---|---|---|

| Absorption | Human Intestinal Absorption | High ( > 90%) |

| Caco-2 Permeability (log Papp) | Moderate | |

| P-glycoprotein Substrate | Yes | |

| Distribution | Volume of Distribution (VDss) | Moderate (log L/kg) |

| Blood-Brain Barrier (BBB) Permeation | Yes | |

| Plasma Protein Binding | High | |

| Metabolism | CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Excretion | Total Clearance (log ml/min/kg) | Low |

| Renal OCT2 Substrate | No | |

| Toxicity | AMES Mutagenicity | Negative |

Mechanistic Investigations of Biological Activities of 2,7,8 Trimethyl 4 Quinolinol and Analogues

Mechanisms of Antimicrobial Action

Quinolinol analogues have demonstrated significant activity against a wide spectrum of microbes, including bacteria, fungi, and mycobacteria. Their mechanisms of action are diverse, ranging from the inhibition of specific essential enzymes to the induction of broad cellular disruption.

Inhibition of Bacterial Targets (e.g., MexB Protein)

A primary mechanism of bacterial resistance to antibiotics is the active efflux of drugs from the cell, mediated by efflux pumps. The MexAB-OprM system in Pseudomonas aeruginosa is a principal example, with MexB being the inner membrane protein responsible for substrate recognition and transport. nih.govnih.gov Quinolinol analogues and other inhibitors can disrupt the function of this pump.

The inhibition of MexB is orthosteric, meaning inhibitors bind at the same site as the normal substrates. nih.gov However, the specific interactions differ. While substrates bind and are transported, inhibitors engage with amino acid residues that are not directly involved in the transport process, effectively blocking the pump's function. nih.gov Key residues for inhibition are located in the deep binding pocket (DP) of MexB. nih.gov The T578 residue in MexB, for instance, is located in a region critical for interaction with its partner protein, MexA, and mutations in this area can severely compromise the pump's ability to confer antibiotic resistance. nih.gov By blocking these efflux pumps, quinolinol-based compounds can restore the efficacy of conventional antibiotics and overcome multidrug resistance.

Antifungal Cellular Disruptions (e.g., Cell Wall Damage)

The fungal cell wall is a crucial structure, essential for maintaining cell integrity and viability, making it an excellent target for antifungal agents. nih.gov Several studies on 8-hydroxyquinoline (B1678124) derivatives have indicated that their antifungal mechanism involves the disruption of the cell wall. mdpi.commit.edu

Investigations using fluorescent 8-hydroxyquinoline-triazole analogues showed a significant accumulation of the compound at the cell edge of fungal pathogens like Candida species and Fusarium solani. mdpi.commit.eduscilit.com This localization is followed by severe damage to the cell wall, which can be observed through scanning electron microscopy as cell shrinkage and increased surface roughness. mdpi.commit.edu Sorbitol protection assays, which stabilize fungal protoplasts, further support the hypothesis that the primary mode of action is cell wall damage. mdpi.com This disruption leads to osmotic fragility and ultimately cell lysis. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of an 8-Hydroxyquinoline-Triazole Analogue Against Various Fungal Pathogens.

Mechanisms against Mycobacterial Strains

Tuberculosis, caused by Mycobacterium tuberculosis, requires long treatment regimens, and drug resistance is a growing threat. The 8-hydroxyquinoline (8HQ) scaffold has shown potent bactericidal activity against this pathogen. nih.govresearchgate.net

A key mechanism of action for 8HQs against M. tuberculosis is the disruption of metal ion homeostasis. nih.gov These compounds act as copper ionophores, transporting copper ions across the mycobacterial cell membrane and leading to a toxic accumulation of intracellular copper. This copper-dependent toxicity is a primary driver of their bactericidal effects. nih.gov The activity of 8HQs is potentiated in the presence of copper and reduced when copper is depleted from the medium. nih.gov While some studies observed a transient generation of reactive oxygen species (ROS) upon exposure to 8HQs, the primary mechanism is considered to be copper-mediated toxicity rather than a specific interaction with a single intracellular target. nih.gov Additionally, some quinazoline (B50416) derivatives have been investigated for their ability to dually inhibit protein kinases A and B, which are crucial for mycobacterial growth, presenting another potential therapeutic angle for related compounds. researchgate.net

Table 2: Antimycobacterial Activity of Representative 8-Hydroxyquinoline Analogues.

Anticancer Mechanisms of Action

Quinolinol derivatives have emerged as promising anticancer agents due to their ability to interfere with multiple cellular processes essential for cancer cell growth and survival. Their mechanisms include the modulation of critical signaling pathways and the direct induction of programmed cell death.

Modulation of Cellular Signaling Pathways

Cancer development is often driven by the dysregulation of cellular signaling pathways that control proliferation, survival, and metastasis. Quinolinol analogues can exert their anticancer effects by targeting key nodes within these networks. nih.govresearchgate.net

One proposed mechanism involves the formation of reactive quinone methides, which can covalently bond to cysteine residues on cellular proteins, thereby altering their function. nih.gov This can impact a broad range of enzymes crucial for cancer cell survival. nih.gov Specific examples of pathway modulation by quinoline (B57606) derivatives include:

Protein Degradation: Certain quinolinols induce the proteasomal degradation of MDM4 and the lysosomal degradation of FTH1, proteins that are often involved in cancer cell survival. nih.gov

Enzyme Inhibition: Analogues have been shown to inhibit DNA methyltransferases (DNMTs) and histone demethylases, enzymes that play a central role in epigenetic regulation, which is frequently altered in cancer. mdpi.comnih.gov

Signal Transduction Pathways: Quinoline compounds can downregulate the expression of proteins like Lumican and modulate associated pathways such as ERK1/2 and MAPK, which are critical for cell growth and invasion. mdpi.com Other natural compounds have been shown to modulate a wide array of pathways including PI3K/Akt/mTOR, JAK/STAT, and NF-κB, suggesting that quinolinols may have similarly broad effects. researcher.lifemdpi.com

Induction of Apoptosis Pathways (e.g., Caspase-Dependent and Independent)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis, and quinolinol derivatives are no exception. They can trigger cell death through both caspase-dependent and caspase-independent mechanisms.

Caspase-Dependent Apoptosis: This is the classical apoptosis pathway, which can be initiated by extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) signals. nih.gov Both pathways converge on the activation of a cascade of proteases called caspases. Initiator caspases (like caspase-8 and -9) activate effector caspases (like caspase-3), which then cleave numerous cellular substrates, leading to the dismantling of the cell. nih.gov Some 8-hydroxyquinoline platinum(II) derivatives have been found to induce apoptosis in breast cancer cells by triggering significant DNA damage, a potent activator of the intrinsic pathway. rsc.org

Caspase-Independent Apoptosis: In some cases, cancer cells can develop resistance to caspase-dependent apoptosis. Caspase-independent pathways provide an alternative route to cell death. This process often involves the mitochondria releasing factors like Apoptosis Inducing Factor (AIF), which translocates to the nucleus and causes large-scale DNA fragmentation without caspase activation. mdpi.commdpi.com Studies on other molecules have shown they can induce apoptosis through both caspase-dependent and AIF-mediated caspase-independent pathways, suggesting that quinolinol analogues could also leverage this dual mechanism to effectively kill cancer cells. mdpi.comnih.gov

Targeting Specific Protein Kinases (e.g., Serine/Threonine Protein Kinase)

Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. targetmol.comnih.gov Misregulation of these kinases is often implicated in diseases like cancer. targetmol.com Specifically, the 4-anilinoquinoline scaffold has been identified as a potent inhibitor of several kinases. researchgate.net

One area of investigation has been the inhibition of Protein Kinase Novel 3 (PKN3), a member of the protein kinase C superfamily of serine/threonine kinases. Certain 4-anilinoquinoline analogues have demonstrated significant inhibitory activity against PKN3. For instance, a 6-bromo-substituted quinoline derivative showed single-digit nanomolar activity against this kinase. Another study on 4-aminoquinoline (B48711) derivatives identified potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), another serine/threonine kinase involved in immune signaling pathways.

While direct evidence for 2,7,8-trimethyl-4-quinolinol as a serine/threonine protein kinase inhibitor is not currently available, the established activity of its analogues suggests that this compound could potentially exhibit similar inhibitory properties. The structural features of the quinoline core, combined with the specific substitution pattern, may allow it to bind to the ATP-binding site of certain serine/threonine kinases, thereby disrupting their catalytic activity.

Table 1: Inhibitory Activity of Quinoline Analogues against Specific Protein Kinases

| Compound/Analogue | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 | 9.3 | |

| 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 | 14 | |

| 4-aminoquinoline derivative 14 | RIPK2 | 5.1 | researchgate.net |

| 4-anilinoquinoline derivative 10 | AURKA/B | 930 (AURKA), 90 (AURKB) | targetmol.com |

Reactive Oxygen Species (ROS) Generation and DNA Damage

The generation of reactive oxygen species (ROS) is a key mechanism through which certain chemical compounds can induce cellular damage, including DNA damage. dcchemicals.comnih.gov Some quinoline derivatives have been shown to induce ROS production, leading to cytotoxic effects in pathological cells. For example, certain quinoline and isoquinoline (B145761) alkaloids have demonstrated the ability to increase ROS production in a dose- and time-dependent manner in Trypanosoma evansi. researchgate.net This increase in ROS is linked to induced apoptosis in the parasites. researchgate.net

Furthermore, studies on furocoumarin-like photosensitizers, which share some structural similarities with quinolones, have shown that these molecules can induce DNA-protein cross-links. nih.gov The mechanism can involve the generation of singlet oxygen, a type of ROS. nih.gov While direct studies on ROS generation by this compound are lacking, it is plausible that this compound, like other quinoline derivatives, could modulate cellular redox balance. The planar structure of the quinoline ring might facilitate interactions with cellular components that lead to ROS production, which in turn could result in DNA damage and subsequent cellular responses like apoptosis.

Neuroprotective Mechanisms

Quinoline derivatives have emerged as promising scaffolds for the development of neuroprotective agents, targeting various mechanisms implicated in neurodegenerative diseases. mdpi.com

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine (B1216132) levels in the brain. researchgate.net Numerous quinoline-based compounds have been synthesized and evaluated as cholinesterase inhibitors. mdpi.comgoogle.comebi.ac.uk For instance, certain quinoline-thiosemicarbazone hybrids have shown potent AChE inhibitory activity, with some analogues being more potent than the standard drug galantamine. mdpi.com The structure-activity relationship studies of these analogues have highlighted the importance of specific substitution patterns on the quinoline ring for optimal inhibitory efficacy. mdpi.com

Inhibition of monoamine oxidase B (MAO-B) is another important therapeutic target, particularly in Parkinson's disease, as it can increase dopamine (B1211576) levels in the brain. cncb.ac.cnnih.gov Quinoline derivatives have been investigated as MAO-B inhibitors, with some showing promising activity. cncb.ac.cnnih.gov For example, novel halogenated quinoline derivatives have been synthesized and are being explored for their potential as MAO-B inhibitors. cncb.ac.cn

Furthermore, 8-hydroxyquinoline derivatives have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters like dopamine. nih.govresearchgate.netabmole.comcancer.gov Structure-activity relationship studies have revealed that substituents at the 5 and 7-positions of the 8-hydroxyquinoline ring play a significant role in their inhibitory activity. researchgate.netcancer.gov

Although no specific data for this compound is available, its structural similarity to other active quinolinols suggests it could potentially inhibit these key enzymes involved in neuroprotection.

Table 2: Inhibitory Activities of Quinoline Analogues against Neuroprotective Enzyme Targets

| Compound/Analogue | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-thiosemicarbazone 5b | AChE | 0.12 | mdpi.com |

| 3,5-bis(trifluoromethyl)phenyl substituted quinoline | AChE | 0.042 | mdpi.com |

| Quinoline-sulfonamide a12 | BChE | 0.58 | nih.gov |

| Quinoline-sulfonamide a11 | MAO-B | 0.47 | nih.gov |

| 5-substituted 8-hydroxyquinoline 7 | COMT | ~0.02 (pIC50 = 7.7) | researchgate.net |

The dysregulation of metal ion homeostasis is a well-established factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govdrugbank.comscbt.com The accumulation of metal ions like copper, zinc, and iron can promote protein aggregation and oxidative stress. nih.gov 8-Hydroxyquinoline and its derivatives are well-known metal chelating agents. By binding to these excess metal ions, they can prevent their participation in detrimental processes.

Clioquinol, an 8-hydroxyquinoline derivative, has been studied for its potential to disaggregate amyloid-beta plaques by chelating copper and zinc. nih.gov The chelation of these metal ions can also modulate their interaction with amyloid-beta, thereby reducing the associated neurotoxicity. nih.gov Given that this compound possesses a hydroxyl group that can participate in metal chelation, it is conceivable that it could exert neuroprotective effects through a similar mechanism of action.

The SIRT1/3-FOXO3a axis is a crucial signaling pathway involved in cellular stress resistance, metabolism, and longevity. Activation of this pathway is generally considered to be neuroprotective. SIRT1, a deacetylase, can deacetylate and thereby activate the FOXO3a transcription factor, which in turn upregulates the expression of genes involved in antioxidant defense and cell survival.

While there is no direct evidence linking this compound or its close analogues to the modulation of the SIRT1/3-FOXO3a pathway, the broader class of polyphenolic compounds, which includes some quinolinol structures, has been shown to activate SIRT1. Therefore, it is a plausible, yet currently speculative, mechanism that quinolinol derivatives could exert neuroprotective effects by positively modulating this pathway. Further research is needed to explore this potential mechanism.

Antiviral Action and Molecular Targets (e.g., HIV-Reverse Transcriptase, Dengue Virus)

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities. One of the key targets for anti-HIV therapy is the reverse transcriptase (RT) enzyme, which is essential for the replication of the virus. Several quinoline-based compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. For example, certain chalcone-substituted quinolines have shown a high degree of HIV reverse transcriptase inhibition.

The Dengue virus is another significant global health threat, and quinoline derivatives have shown promise as potential inhibitors of this virus. Studies on novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2. The mechanism of action appears to be at an early stage of the viral life cycle, potentially impairing the accumulation of the viral envelope glycoprotein. 4-Anilinoquinolines have also been identified as effective inhibitors of Dengue virus infection with some analogues showing EC50 values in the sub-micromolar range. nih.gov

Given the established antiviral properties of the quinoline scaffold, it is reasonable to hypothesize that this compound and its analogues could also exhibit antiviral activity against HIV, Dengue, or other viruses, likely by targeting key viral enzymes or proteins.

Table 3: Antiviral Activity of Quinoline Analogues

| Compound/Analogue | Viral Target | EC50/IC50 (µM) | Reference |

|---|---|---|---|

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | HIV-1 | SI = 2.65 | |

| Quinolinonyl non-diketo acid derivative 4o | HIV-1 RNase H | 1.5 | researchgate.net |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 | 3.03 | |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 | 0.49 | mdpi.com |

| 3-((6-bromoquinolin-4-yl)amino)phenol | Dengue Virus | 0.63 | nih.gov |

Anti-Inflammatory and Antioxidant Mechanisms

Regulation of Oxidative Stress Pathways (e.g., Nrf2)

There is no available scientific literature detailing the regulatory effects of this compound on oxidative stress pathways, including the Nrf2 signaling pathway.

Reduction of Pro-Inflammatory Cytokines

There is no available scientific literature describing the impact of this compound on the production or signaling of pro-inflammatory cytokines.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,7,8 Trimethyl 4 Quinolinol Derivatives

Influence of Substituent Position and Nature on Biological Activity

The strategic placement of substituents on the quinoline (B57606) scaffold is a cornerstone of medicinal chemistry, as it dictates the molecule's interaction with biological targets. researchgate.net The literature on quinoline derivatives indicates that modifications at various positions can dramatically alter their pharmacological profile, including antibacterial, antimalarial, and anticancer activities. mdpi.comresearchgate.net

Position 2: A substituent at the C-2 position can influence the molecule's steric and electronic properties. In the case of 2,7,8-trimethyl-4-quinolinol, the methyl group at this position can affect the planarity of the ring system and its interaction with target enzymes or receptors.

Position 4: The 4-quinolinol moiety is a critical pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often essential for binding to biological targets. Its tautomeric equilibrium with the 4-quinolone form also plays a significant role in its chemical reactivity and biological function. researchgate.net

Position 7: Substituents at the C-7 position are known to modulate the electronic properties and bioavailability of quinoline derivatives. For instance, in the well-known 4-aminoquinoline (B48711) antimalarials, a chlorine atom at position 7 is crucial for activity. The electron-donating methyl group at this position in this compound would alter the electron density of the benzene (B151609) ring portion of the scaffold.

The following table summarizes findings from studies on various quinoline derivatives, illustrating the impact of substituent changes on biological activity.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |

| 2 | Phenyl | Increased antimicrobial activity. | 2-phenylquinoline-4-carboxylic acid derivatives |

| 4 | N-phenylamino | Potent cholinesterase inhibition. | 4-N-phenylaminoquinoline derivatives |

| 7 | Chloro (Cl) | Essential for antimalarial activity. | 4-aminoquinolines (e.g., Chloroquine) |

| 7 | Arylamine | Important for antifungal activity. | 8-hydroxyquinoline (B1678124) derivatives |

| 8 | Hydroxyl (OH) | Confers metal-chelating and antimicrobial properties. | 8-hydroxyquinolines |

Topological and Electronic Descriptors in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies use molecular descriptors to correlate a compound's chemical structure with its biological activity in a mathematical model. orientjchem.org These descriptors can be broadly categorized as topological and electronic.